molecular formula C16H18FNO3S2 B2854964 3-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 1203354-56-6

3-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2854964
CAS No.: 1203354-56-6
M. Wt: 355.44
InChI Key: HUKDHMOQFVSPCE-UHFFFAOYSA-N
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Description

3-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, thiophene, tetrahydropyran, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, continuous flow reactors, and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

3-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
  • 4-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Uniqueness

3-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S2/c17-13-3-1-4-14(11-13)23(19,20)18-12-16(6-8-21-9-7-16)15-5-2-10-22-15/h1-5,10-11,18H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKDHMOQFVSPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CC(=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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